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molecular formula C11H13BrN2O4 B1469550 Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate CAS No. 1404431-72-6

Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate

Cat. No. B1469550
M. Wt: 317.14 g/mol
InChI Key: ZNQIJPNAVKZWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062028B2

Procedure details

The title compound was prepared using a procedure analogous to methyl 2-((4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyloxy)carbonylamino)acetate except that 4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyl 4-nitrophenyl carbonate was replaced with (5-bromopyridin-2-yl)methyl 4-nitrophenyl carbonate and methyl 2-aminoacetate hydrochloride was replaced with methyl 3-aminopropanoate hydrochloride. LCMS, [M+H]+=317.0.
Name
methyl 2-((4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyloxy)carbonylamino)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyl 4-nitrophenyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1C(C)=CC=CC=1OCCCC(N1C2C(=C(C3C=CC(COC(NCC(OC)=O)=O)=CC=3)C=CC=2)CCC1)=O.C(=O)(OC1C=CC([N+]([O-])=O)=CC=1)OCC1C=CC(C2C=CC=C3C=2CCCN3C(=O)CCCOC2C=CC=C(C)C=2C)=CC=1.[C:85](=[O:105])(OC1C=CC([N+]([O-])=O)=CC=1)[O:86][CH2:87][C:88]1[CH:93]=[CH:92][C:91]([Br:94])=[CH:90][N:89]=1.Cl.NCC(OC)=O.Cl.[NH2:114][CH2:115][CH2:116][C:117]([O:119][CH3:120])=[O:118]>>[Br:94][C:91]1[CH:92]=[CH:93][C:88]([CH2:87][O:86][C:85]([NH:114][CH2:115][CH2:116][C:117]([O:119][CH3:120])=[O:118])=[O:105])=[N:89][CH:90]=1 |f:3.4,5.6|

Inputs

Step One
Name
methyl 2-((4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyloxy)carbonylamino)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OCCCC(=O)N2CCCC3=C(C=CC=C23)C2=CC=C(COC(=O)NCC(=O)OC)C=C2)C=CC=C1C
Step Two
Name
4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyl 4-nitrophenyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC1=CC=C(C=C1)C1=C2CCCN(C2=CC=C1)C(CCCOC1=C(C(=CC=C1)C)C)=O)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC1=NC=C(C=C1)Br)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)COC(=O)NCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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